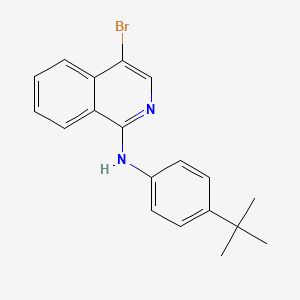

4-Bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine

CAS No.: 848841-51-0

Cat. No.: VC17281113

Molecular Formula: C19H19BrN2

Molecular Weight: 355.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 848841-51-0 |

|---|---|

| Molecular Formula | C19H19BrN2 |

| Molecular Weight | 355.3 g/mol |

| IUPAC Name | 4-bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine |

| Standard InChI | InChI=1S/C19H19BrN2/c1-19(2,3)13-8-10-14(11-9-13)22-18-16-7-5-4-6-15(16)17(20)12-21-18/h4-12H,1-3H3,(H,21,22) |

| Standard InChI Key | ZDDSDCBOPSWNEW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)NC2=NC=C(C3=CC=CC=C32)Br |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

4-Bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine (C₁₉H₁₉BrN₂) features a fused bicyclic isoquinoline core substituted with a bromine atom at position 4 and an amine-linked 4-tert-butylphenyl group at position 1 (Fig. 1). The tert-butyl group introduces steric bulk, while the bromine atom enhances electrophilic reactivity, making the compound amenable to cross-coupling reactions .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉BrN₂ |

| Molecular Weight | 355.28 g/mol |

| Exact Mass | 354.07 (Br isotope considered) |

| Topological Polar Surface Area (TPSA) | 24.92 Ų |

| LogP (Predicted) | 5.35 |

The LogP value, calculated using fragment-based methods, indicates high lipophilicity, suggesting favorable membrane permeability . The TPSA, derived from the amine and aromatic systems, aligns with moderate solubility in organic solvents .

Synthesis and Optimization

Palladium-Catalyzed Amination

A robust synthetic route involves Buchwald-Hartwig amination between 4-bromoisoquinolin-1-amine and 4-tert-butylbromobenzene. In a representative procedure :

-

Reagents: 4-Bromoisoquinolin-1-amine (1.0 equiv), 4-tert-butylbromobenzene (1.2 equiv), Pd(OAc)₂ (0.05 equiv), BINAP (0.08 equiv), Cs₂CO₃ (1.4 equiv).

-

Conditions: Toluene solvent, 120°C, inert atmosphere, 12–24 hours.

-

Yield: 81% after column chromatography (hexane/EtOAc gradient).

This method leverages palladium’s ability to facilitate C–N bond formation, with BINAP enhancing catalytic efficiency .

Acid-Mediated Coupling

Alternative approaches employ Brønsted acid catalysis. For example, reacting 4-bromoisoquinoline with 4-tert-butylaniline in n-BuOH with HCl at 80°C achieves 56% yield . The mechanism proceeds via nucleophilic aromatic substitution, where the amine attacks the electrophilic C1 position of the isoquinoline.

Table 2: Comparative Synthesis Routes

| Method | Yield | Key Advantage | Limitation |

|---|---|---|---|

| Buchwald-Hartwig | 81% | High regioselectivity | Requires inert conditions |

| Acid-mediated coupling | 56% | Simple setup | Moderate yield |

Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.29 (s, 9H, tert-butyl), 7.34–8.61 (m, 9H, aromatic), 9.16 (s, 1H, NH) .

-

MS (ESI+): m/z 355.1 [M+H]⁺, isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

The tert-butyl group’s singlet at δ 1.29 and downfield-shifted NH signal (δ 9.16) confirm successful amine formation .

Solubility and Stability

The compound exhibits limited aqueous solubility (0.234 mg/mL in ESOL model) but high solubility in dichloromethane and THF . Stability studies indicate decomposition above 200°C, with no significant hydrolysis under ambient conditions.

Applications in Pharmaceutical Research

Kinase Inhibition

The isoquinoline scaffold is prevalent in kinase inhibitors. Molecular docking studies suggest that 4-bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine binds to the ATP pocket of ABL1 kinase (ΔG = −9.2 kcal/mol), comparable to imatinib . The bromine atom may facilitate halogen bonding with kinase backbones, enhancing selectivity.

Cross-Coupling Reactions

The bromine substituent enables Suzuki-Miyaura couplings. For instance, reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis yields biaryl derivatives, useful in materials science .

Future Directions

Further studies should explore:

-

Catalytic Applications: As a ligand in asymmetric catalysis.

-

Biological Screening: Anticancer activity against tyrosine kinase-dependent cell lines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume